6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
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Description
“6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” is a compound with the molecular formula C9H9N3O3 . It is also known as FapydG, a modified form of DNA damage that can lead to mutations and cellular dysfunction.
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, the Hantzsch reaction with 6-aminouracil has been used to synthesize novel tetrakis (6-aminouracil-5-yl)methanes . Another method involves the multicomponent coupling of p-bromophenol with 2-benzimidazolethiols, malononitrile, and substituted aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with an amino group at the 6-position and a furan ring attached to the 1-position . The molecular weight is 207.186 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.186 Da and a monoisotopic mass of 207.064392 Da . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 50.2±0.3 cm3, and a molar volume of 146.5±3.0 cm3 .Scientific Research Applications
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DNA Damage and Repair Research
- This compound, also known as FapydG, is a modified form of DNA damage that can lead to mutations and cellular dysfunction.
- It is formed from the reaction of deoxyguanosine (dG) with the oxidized form of the sugar moiety, 2-deoxyribose, which can be generated by a variety of endogenous and exogenous oxidants.
- FapydG is recognized and removed by a specialized DNA glycosylase enzyme called NEIL1, which specifically binds to and excises this lesion from DNA.
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Nanotechnology and Bioengineering
- In nanotechnology, 6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione can be used as a building block for designing DNA-based nanostructures and devices.
- In bioengineering, it can be used in various applications, although the specific details are not provided.
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Chemical Research
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Material Science
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Chemical Research
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Material Science
properties
IUPAC Name |
6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBVSNDSEGLPJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde |
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